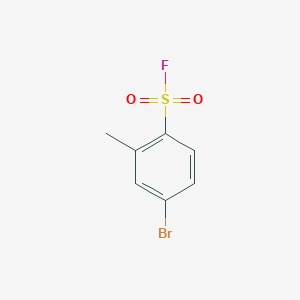

4-Bromo-2-methylbenzene-1-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

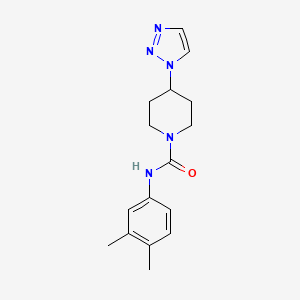

4-Bromo-2-methylbenzene-1-sulfonyl fluoride, also known as sulfonyl fluoride, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of serine proteases, which are enzymes that play an important role in many physiological processes. Sulfonyl fluoride has been used in a variety of applications, such as in the synthesis of peptides and in the study of enzyme kinetics.

Applications De Recherche Scientifique

Regioselective Synthesis and Click Chemistry

4-Bromo-2-methylbenzene-1-sulfonyl fluoride serves as a precursor in regioselective synthesis processes and click chemistry applications. For instance, 1-Bromoethene-1-sulfonyl fluoride has been highlighted for its application in the regioselective construction of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition, showcasing its utility in creating functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Molecular Structure Studies

The molecular structure of related compounds, such as para-methylbenzenesulfonyl fluoride, has been analyzed through electron diffraction and quantum chemical studies. This research provides insights into the geometric models and structural parameters, contributing to a deeper understanding of their chemical behavior and potential applications (Petrova et al., 2000).

Synthesis of Sulfonamides and Inhibitors

Compounds derived from 4-Bromo-2-methylbenzene-1-sulfonyl fluoride have been investigated for their potential as inhibitors. For example, sulfonamides incorporating fluorine and triazine moieties have shown effectiveness as inhibitors of carbonic anhydrases from Mycobacterium tuberculosis, hinting at possible applications in developing antimycobacterial agents with new mechanisms of action (Ceruso et al., 2014).

Advanced Material Synthesis

The synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride showcases the versatility of these compounds in creating advanced materials. This method allows for the generation of various sulfonates, sulfonamides, and sulfonic acid derivatives, demonstrating the potential for wide-ranging applications in materials science (Thomas & Fokin, 2018).

Environmental and Health Risk Assessments

Research has also been conducted on the environmental and health risks associated with the use of sulfuryl fluoride, a compound related to 4-Bromo-2-methylbenzene-1-sulfonyl fluoride. Such studies are crucial for understanding the implications of these compounds beyond their immediate applications, ensuring their use is safe and environmentally sustainable (Tsai, 2010).

Propriétés

IUPAC Name |

4-bromo-2-methylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEAKHVMACZRJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2599670.png)

![2-Amino-3-[hydroxy(methyl)phosphoryl]propanoic acid;hydrochloride](/img/structure/B2599672.png)

![(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2599674.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2599675.png)

![2-Chloro-5-(methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2599677.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2599679.png)

![1-(3,4-Dimethoxyphenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2599683.png)